![molecular formula C16H8F2N2O2 B2829853 2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1114903-23-9](/img/structure/B2829853.png)
2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Dihydropyrano[2,3-c]pyrazoles (DHPPs), derived from this compound, have shown promise in medicinal chemistry. Researchers have explored their potential as anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory agents .
- DHPPs can be synthesized via a four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate, using nano-eggshell/Ti(IV) as a catalyst under solvent-free conditions .
- Researchers have employed it in multicomponent reactions (MCRs) to efficiently synthesize complex heterocycles .
- Nano-eggshell/Ti(IV), the catalyst used in DHPP synthesis, is a naturally based material. Its characterization includes Fourier Transform Infrared spectroscopy, X-ray Diffraction, and microscopy techniques .
- The use of such natural-based catalysts aligns with green chemistry principles, emphasizing cleaner and safer synthetic methods .
- Researchers have investigated the biological activities of DHPP derivatives. These compounds may have potential therapeutic applications due to their diverse pharmacological properties .
- The compound’s azido group and its derivatives have been explored in the synthesis of 1,2,3-triazolodiazines, including 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, and others .
Medicinal Chemistry and Drug Discovery
Heterocyclic Synthesis
Materials Science
Biological Activity Studies
1,2,3-Triazolodiazine Family
Catalysis and Green Chemistry
Mécanisme D'action
Target of Action
The primary targets of the compound “2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with a variety of biological targets . .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Pyrazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets . Similarly, temperature can influence the compound’s stability and its diffusion rate in the body .
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N2O2/c17-10-5-6-13(12(18)8-10)20-16(21)11-7-9-3-1-2-4-14(9)22-15(11)19-20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAKBYCCCSJOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.